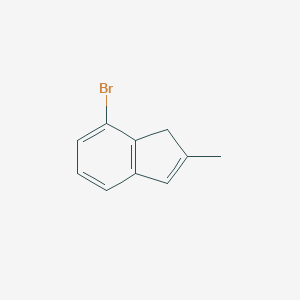
7-Bromo-2-methyl-1H-indene
Vue d'ensemble
Description
7-Bromo-2-methyl-1H-indene is a chemical compound with the molecular formula C10H9Br . It has a molecular weight of 209.09 . The compound is solid at room temperature .
Synthesis Analysis
7-Bromo-2-methyl-1H-indene is used as a reactant/reagent in the synthesis of a broad range of ansa-zirconocenes containing bis (2-methyl-4-arylindenyl)dimethylsilane ligands via palladium-catalyzed reaction . The synthesis of 7-Bromo-2-methyl-1H-indene can be achieved from 4-Bromo-6-chloro-2-methylindan-1-one .Molecular Structure Analysis
The IUPAC name for this compound is 7-bromo-2-methyl-1H-indene . The InChI code is 1S/C10H9Br/c1-7-5-8-3-2-4-10(11)9(8)6-7/h2-5H,6H2,1H3 . The InChI key is OJSMHHJBFNVCAV-UHFFFAOYSA-N . The canonical SMILES string is CC1=CC2=C(C1)C(=CC=C2)Br .Physical And Chemical Properties Analysis
7-Bromo-2-methyl-1H-indene has a molecular weight of 209.08 g/mol . The compound has a XLogP3-AA value of 3.3 , indicating its lipophilicity. It has no hydrogen bond donor count and no hydrogen bond acceptor count . The compound has a rotatable bond count of 0 . The exact mass and monoisotopic mass of the compound are 207.98876 g/mol . The topological polar surface area is 0 Ų . The compound has a heavy atom count of 11 . The compound is covalently bonded and is canonicalized .Applications De Recherche Scientifique
Organic Synthesis
7-Bromo-2-methyl-1H-indene is used as a reactant or reagent in organic synthesis . It can be used to create a variety of complex organic compounds, contributing to the development of new materials and pharmaceuticals .
Medicinal Chemistry
In the field of medicinal chemistry, 7-Bromo-2-methyl-1H-indene can be used as a building block for the synthesis of various bioactive compounds. These compounds can be further studied for their potential therapeutic effects.
Synthesis of ansa-Zirconocenes
This compound is used in the synthesis of a broad range of ansa-zirconocenes containing bis (2-methyl-4-arylindenyl)dimethylsilane ligands via palladium-catalyzed reaction . These zirconocenes are important in the field of organometallic chemistry and can be used as catalysts in various chemical reactions .
Material Science
In material science, 7-Bromo-2-methyl-1H-indene could potentially be used in the synthesis of new materials with unique properties . However, more research is needed in this area .
Safety and Handling
While not a direct application, it’s important to note that 7-Bromo-2-methyl-1H-indene is classified as a hazardous substance . Proper safety measures should be taken when handling this compound in any research setting .
Future Research
Given its unique structure and properties, 7-Bromo-2-methyl-1H-indene holds potential for future research in various fields. It could be used to synthesize new compounds or explore novel reactions.
Safety and Hazards
Mécanisme D'action
Target of Action
It is known to be a reactant/reagent used in the synthesis of a broad range of ansa-zirconocenes .
Mode of Action
It is used as a reactant in the synthesis of ansa-zirconocenes containing bis (2-methyl-4-arylindenyl)dimethylsilane ligands via palladium-catalyzed reaction .
Action Environment
Propriétés
IUPAC Name |
7-bromo-2-methyl-1H-indene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Br/c1-7-5-8-3-2-4-10(11)9(8)6-7/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJSMHHJBFNVCAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C1)C(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40478926 | |
| Record name | 7-Bromo-2-methyl-1H-indene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40478926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
880652-93-7 | |
| Record name | 7-Bromo-2-methyl-1H-indene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40478926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




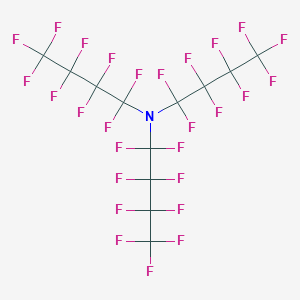
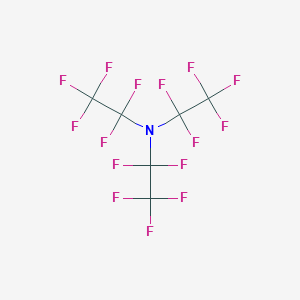

![{4-Amino-1-[(4-chlorophenyl)methyl]-2-methyl-5-phenyl-1H-pyrrol-3-yl}(phenyl)methanone](/img/structure/B110035.png)
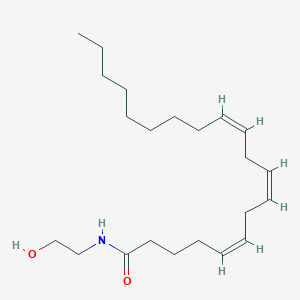
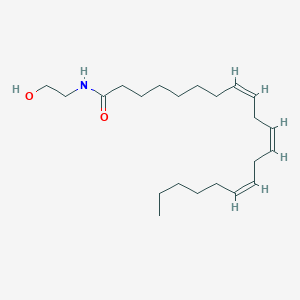

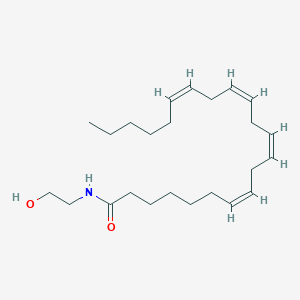

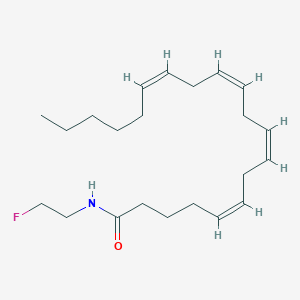
![3,6-Dimethyl-3H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B110077.png)
